

physicochemical properties of 2,4-Dimethylphenylacetic acid

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Compound of Interest

Compound Name: 2,4-Dimethylphenylacetic acid

Cat. No.: B1265842

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An In-depth Technical Guide on the Physicochemical Properties of **2,4-Dimethylphenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid (CAS No. 6331-04-0) is a carboxylic acid derivative of xylene. [1] As with other substituted phenylacetic acids, its physicochemical properties are of significant interest in medicinal chemistry and drug development. These properties, including acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

This guide provides a summary of the known and predicted physicochemical properties of **2,4-Dimethylphenylacetic acid**. Due to the limited availability of extensive experimental data for this specific isomer, values for the closely related 2,5-dimethylphenylacetic acid isomer are included for comparison. Furthermore, this document outlines detailed, standard experimental protocols for determining key parameters, enabling researchers to perform empirical validation and characterization.

Chemical Identity and Physicochemical Properties

The core chemical identifiers and physicochemical properties for **2,4-Dimethylphenylacetic acid** are summarized in the table below.

Table 1: Physicochemical Properties of Dimethylphenylacetic Acid Isomers

Property	2,4-Dimethylphenylacetic acid	2,5-Dimethylphenylacetic acid
CAS Number	6331-04-0[1]	13612-34-5[2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [1]	C ₁₀ H ₁₂ O ₂ [2][3]
Molecular Weight	164.20 g/mol [1]	164.20 g/mol [2][3]
Appearance	White crystal[1]	Crystalline Powder, Light beige[3]
Melting Point	128-132 °C[1]	128-130 °C[3][4]
Boiling Point	251.67 °C (Rough Estimate)[1]	293.4 ± 9.0 °C (Predicted)[3][4]
pKa	4.40 ± 0.10 (Predicted)[1]	4.31 ± 0.10 (Predicted)[3]
LogP	Data not available	Data not available

Structural Isomerism

The position of the two methyl groups on the phenyl ring defines the specific isomer of dimethylphenylacetic acid and influences its physical and chemical properties. The diagram below illustrates the structural difference between the 2,4- and 2,5- isomers.

s25

2,5-Dimethylphenylacetic acid

s24

2,4-Dimethylphenylacetic acid

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Caption: Structural comparison of 2,4- and 2,5-Dimethylphenylacetic acid.

Standard Experimental Protocols

The following sections detail standard laboratory methodologies for determining the fundamental physicochemical properties of organic acids like **2,4-Dimethylphenylacetic acid**.

Determination of Solubility

This protocol provides a qualitative method for classifying the solubility of an organic compound based on its acid-base properties.

Methodology:

- Water Solubility:
 - Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.
 - Vigorously shake the tube for 30-60 seconds.
 - Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus or pH paper to determine if it is acidic, basic, or neutral.

- Aqueous Base Solubility (for water-insoluble compounds):
 - To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium hydroxide (NaOH) solution in portions, shaking after each addition.
 - Solubility in NaOH indicates an acidic functional group.
- Aqueous Bicarbonate Solubility (for NaOH-soluble compounds):
 - To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution.
 - Effervescence (CO₂ release) and dissolution indicate a carboxylic acid or other strongly acidic group. Weakly acidic compounds (like phenols) will dissolve in NaOH but not typically in NaHCO₃.
- Aqueous Acid Solubility (for water-insoluble compounds):
 - To a fresh 25 mg sample, add 0.75 mL of 5% v/v hydrochloric acid (HCl) solution in portions.
 - Solubility indicates the presence of a basic functional group, most commonly an amine.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination. The pKa is the pH at which the acid is 50% ionized.

Methodology:

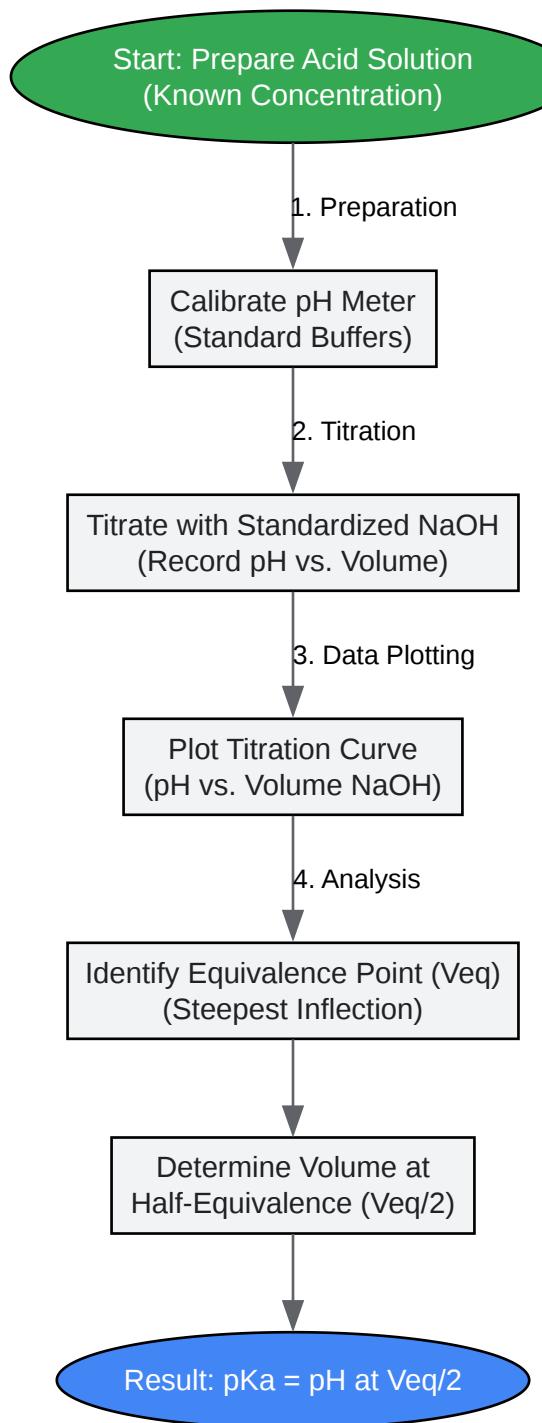
- Preparation:
 - Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Accurately weigh a sample of **2,4-Dimethylphenylacetic acid** and dissolve it in a known volume of deionized water or a suitable co-solvent (if water solubility is low) to create a solution of known concentration (e.g., 0.01 M).

- Titration:

- Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
- Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
- After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- Continue this process well past the equivalence point (the point of fastest pH change).

- Data Analysis:

- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point (V_{eq}), which is the volume of titrant at the steepest inflection point of the curve.
- The pH at the half-equivalence point ($V_{eq} / 2$) is equal to the pK_a of the acid.

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Caption: Experimental workflow for pKa determination via potentiometric titration.

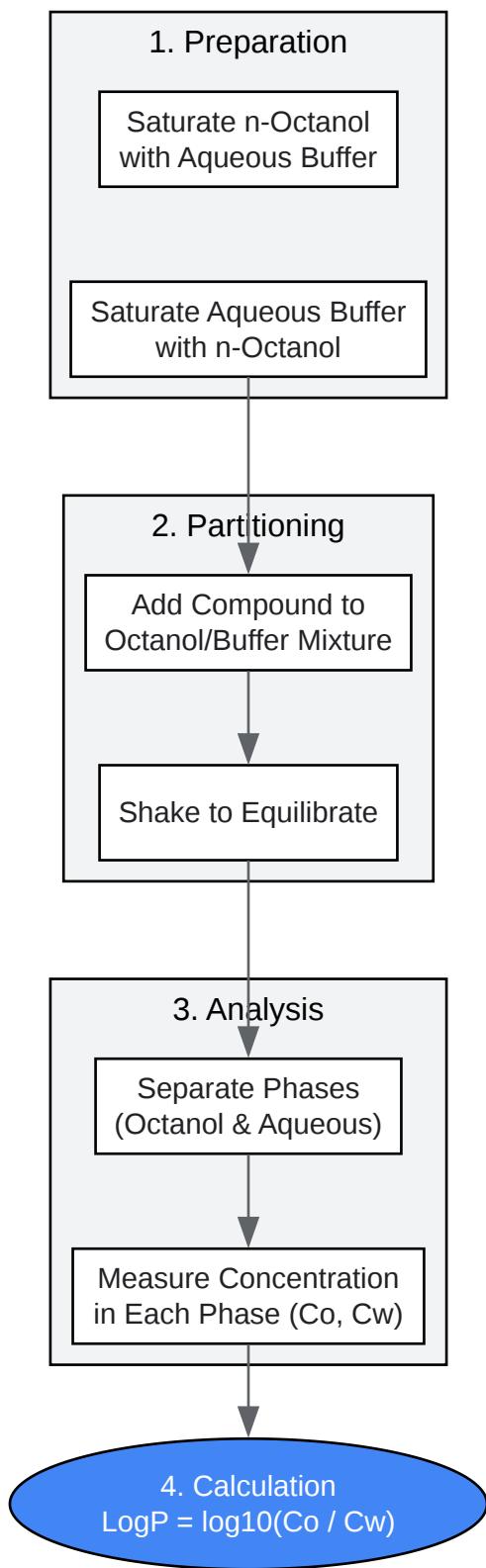
Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.

Methodology:

- Phase Saturation:
 - Mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance) in a separatory funnel.
 - Shake vigorously and allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.
- Partitioning:
 - Prepare a stock solution of **2,4-Dimethylphenylacetic acid** in the pre-saturated n-octanol.
 - Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a flask. The volume ratio can be adjusted depending on the expected LogP.
 - Seal the flask and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.
- Phase Separation and Analysis:
 - After equilibration, allow the layers to fully separate. Centrifugation can be used to break up any emulsions.
 - Carefully withdraw an aliquot from each phase (octanol and aqueous).
 - Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation:

- Calculate the LogP using the formula: $\text{LogP} = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}])$



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Caption: Conceptual workflow for LogP determination by the shake-flask method.

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